
2,2-Bis(4-trifluoromethoxyphenyl)ethenyl methyl ketone, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-trifluoromethoxyphenyl)ethenyl methyl ketone, 96% (2,2-BTFEMK-96%) is a synthetic compound belonging to the class of ketones, which is widely used in the field of organic synthesis. It is a colorless liquid with a boiling point of 212°C, a melting point of -37°C and a specific gravity of 1.23. Its chemical formula is C12H7F3O3. 2,2-BTFEMK-96% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2,2-BTFEMK-96% is widely used in scientific research applications. It is used in organic synthesis for the preparation of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in drug discovery studies, as it can be used to synthesize compounds that may possess therapeutic properties. In addition, 2,2-BTFEMK-96% is also used in biochemical and physiological studies, as it can be used to study the effects of certain compounds on biological systems.
Wirkmechanismus
2,2-BTFEMK-96% is a synthetic compound that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, but it is believed to act as a substrate for certain enzymes, which then catalyze the formation of various compounds. It is also believed to act as an inhibitor of certain enzymes, which can affect the metabolism of certain compounds.
Biochemical and Physiological Effects
2,2-BTFEMK-96% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to an increase in the level of acetylcholine in the body, which can have a range of effects, including increased alertness, improved memory, and increased muscle strength. In addition, 2,2-BTFEMK-96% has also been found to have anticonvulsant and antianxiety effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-BTFEMK-96% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to obtain and is relatively inexpensive. In addition, it is also easy to use and is stable under a variety of conditions. However, there are some limitations associated with the use of 2,2-BTFEMK-96%, such as its toxicity and the fact that it can be difficult to accurately control the concentration of the compound in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2,2-BTFEMK-96%. One potential direction is to explore its potential for use in drug discovery, as it has already been shown to have some therapeutic effects. In addition, further research could be conducted to explore its potential for use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Another potential direction is to explore its potential for use in the treatment of cancer, as it has been shown to have some anti-cancer effects. Finally, further research could be conducted to explore its potential for use in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
2,2-BTFEMK-96% is synthesized by the reaction of 4-trifluoromethoxybenzaldehyde and ethyl methyl ketone in the presence of a base catalyst. This reaction is carried out in an inert atmosphere and at a temperature of 70-80°C. The reaction yields a product with a yield of 96%.
Eigenschaften
IUPAC Name |
4,4-bis[4-(trifluoromethoxy)phenyl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6O3/c1-11(25)10-16(12-2-6-14(7-3-12)26-17(19,20)21)13-4-8-15(9-5-13)27-18(22,23)24/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEZYQXVJMNDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

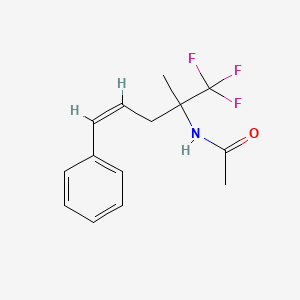
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
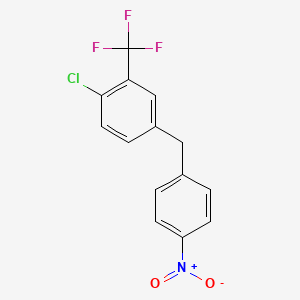
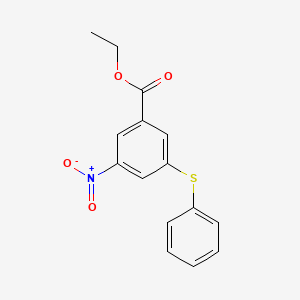
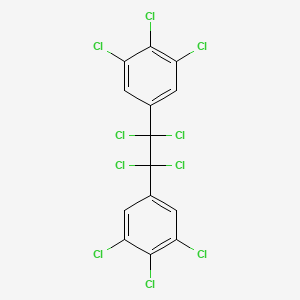
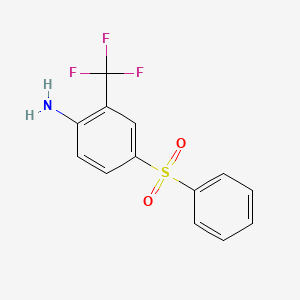
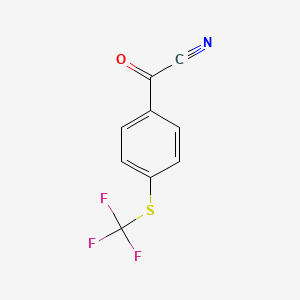



![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)
